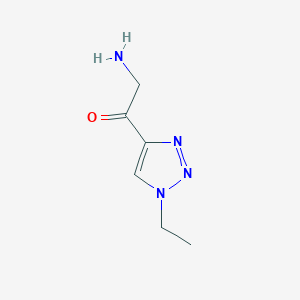
5-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring substituted with a methyl group and a pyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition). The general reaction conditions include:
Reagents: Azide, alkyne, copper(I) catalyst
Solvent: Often a mixture of water and an organic solvent like tert-butanol
Temperature: Room temperature to slightly elevated temperatures
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Huisgen cycloaddition reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
化学反応の分析
Types of Reactions
5-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, although this is less common due to the stability of the triazole ring.
Substitution: The methyl and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a triazole with additional oxygen-containing functional groups, while substitution could introduce a wide variety of new functional groups.
科学的研究の応用
5-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which can be crucial for its biological activity.
類似化合物との比較
Similar Compounds
1-Methyl-1H-1,2,3-triazole: Similar structure but lacks the pyrrolidinyl group.
5-Methyl-1H-1,2,3-triazole: Similar structure but lacks the pyrrolidinyl group.
1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole: Similar structure but lacks the methyl group.
Uniqueness
5-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole is unique due to the presence of both the methyl and pyrrolidinyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its potential as a versatile building block in synthetic chemistry and its bioactivity in medicinal applications.
特性
分子式 |
C7H12N4 |
|---|---|
分子量 |
152.20 g/mol |
IUPAC名 |
5-methyl-1-pyrrolidin-3-yltriazole |
InChI |
InChI=1S/C7H12N4/c1-6-4-9-10-11(6)7-2-3-8-5-7/h4,7-8H,2-3,5H2,1H3 |
InChIキー |
XMJLGXQQRUFSAA-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=NN1C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13198199.png)

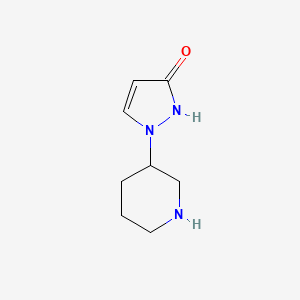
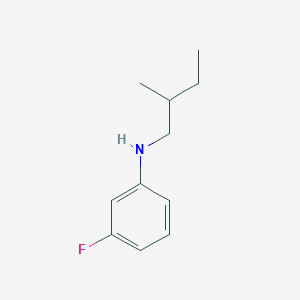
![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)


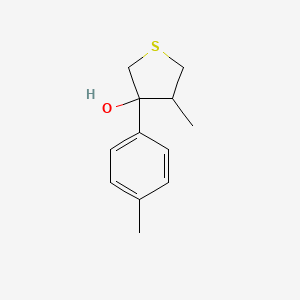
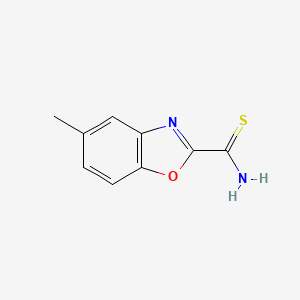

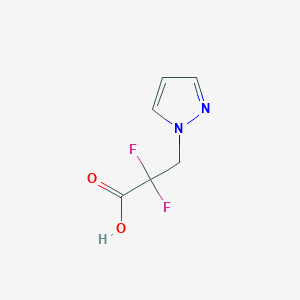
![5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13198261.png)
